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molecular formula C17H18N2O2S B8490104 5-[2-(Morpholin-4-yl)ethyl]thiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-62-3

5-[2-(Morpholin-4-yl)ethyl]thiopyrano[3,2-b]indol-4(5H)-one

Cat. No. B8490104
M. Wt: 314.4 g/mol
InChI Key: ITAQYIMFIZJGJI-UHFFFAOYSA-N
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Patent
US04092328

Procedure details

-- 4.8 g of thiopyrano [3,2-b]indol-4(5H)-one and 15 g of chloroethylmorpholine, are reacted in the same manner as described in Example 14, except that the crude free base crystallized. This is filtered and recrystallized from methylenechloride-hexane to give 5.1 g of product, mp 136°-137° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][C:5]=2[C:4](=[O:14])[CH:3]=[CH:2]1.Cl[CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1>>[O:21]1[CH2:22][CH2:23][N:18]([CH2:17][CH2:16][N:6]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]3[S:1][CH:2]=[CH:3][C:4](=[O:14])[C:5]2=3)[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
S1C=CC(C=2NC=3C=CC=CC3C21)=O
Name
Quantity
15 g
Type
reactant
Smiles
ClCCN1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
except that the crude free base crystallized
FILTRATION
Type
FILTRATION
Details
This is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methylenechloride-hexane

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCN1C2=C(C=3C=CC=CC13)SC=CC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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